4-ethoxy-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide
Description
Properties
IUPAC Name |
4-ethoxy-N-[1-(4-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O3/c1-3-29-17-10-6-15(7-11-17)20(27)24-25-13-22-19-18(21(25)28)12-23-26(19)16-8-4-14(2)5-9-16/h4-13H,3H2,1-2H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLQNMTIAHOVETM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NN2C=NC3=C(C2=O)C=NN3C4=CC=C(C=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethoxy-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyrazolo[3,4-d]pyrimidine core, followed by the introduction of the p-tolyl group and the ethoxy group. The final step involves the coupling of the benzamide moiety.
Formation of the Pyrazolo[3,4-d]pyrimidine Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the p-Tolyl Group: This can be achieved through a Friedel-Crafts alkylation reaction using p-tolyl chloride and a suitable catalyst.
Introduction of the Ethoxy Group: This step typically involves an etherification reaction using ethanol and an appropriate base.
Coupling of the Benzamide Moiety: This final step can be carried out using standard amide coupling reagents such as EDCI or HATU.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors, alternative solvents, and catalysts to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Reactivity at the Ethoxy Group
The ethoxy (-OCH₂CH₃) substituent on the benzamide moiety demonstrates nucleophilic substitution and hydrolysis tendencies:
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Key Insight : The ethoxy group’s electron-donating nature stabilizes intermediates during substitution but remains susceptible to hydrolysis under harsh acidic conditions.
Benzamide Functional Group Transformations
The benzamide linkage (-NH-C(=O)-aryl) participates in hydrolysis and condensation reactions:
| Reaction Type | Conditions | Outcome | References |
|---|---|---|---|
| Base-Mediated Hydrolysis | NaOH (aq.), 60°C | Cleavage to carboxylic acid (-COOH) and amine intermediates | |
| Condensation with Amines | DCC/DMAP, CH₂Cl₂, rt | Formation of substituted urea derivatives |
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Mechanistic Note : Hydrolysis proceeds via tetrahedral intermediate formation, while condensation is facilitated by coupling agents like DCC.
Pyrazolo[3,4-d]Pyrimidine Core Reactions
The fused heterocyclic core undergoes oxidation, reduction, and electrophilic substitution:
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Structural Impact : Oxidation increases polarity, while reduction modifies planarity and π-π stacking potential .
Cross-Coupling Reactions
The p-tolyl substituent enables palladium-catalyzed coupling:
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Applications : These reactions enable structural diversification for SAR studies in medicinal chemistry .
Photochemical Reactivity
UV irradiation induces unique transformations:
| Reaction Type | Conditions | Outcome | References |
|---|---|---|---|
| Photooxidation | UV (254 nm), O₂, CH₃CN | Cleavage of pyrimidine ring to form diketone byproducts |
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It may be used in studies involving enzyme inhibition, receptor binding, and other biochemical assays.
Medicine: The compound could be investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, or antimicrobial activities.
Industry: It may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-ethoxy-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide depends on its specific application. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Pyrazolo[3,4-d]pyrimidine Core
Key Compounds and Activities:
Mechanism of Action and Target Engagement
EGFR Inhibition :
IGF-1R Antagonism :
- Phenylpyrazolo[3,4-d]pyrimidine-based IGF-1R inhibitors (e.g., 3a) show submicromolar IC50 values, suggesting the target compound’s p-tolyl group may enhance receptor affinity vs. phenyl substituents.
Biological Activity
4-ethoxy-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide is a complex organic compound characterized by its unique pyrazolo[3,4-d]pyrimidine core. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anticancer and enzyme inhibitory properties. This article aims to explore the biological activity of this compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
The molecular formula of 4-ethoxy-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide is , with a molecular weight of approximately 389.4 g/mol. The compound features several functional groups that contribute to its reactivity and biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 389.4 g/mol |
| CAS Number | 899737-12-3 |
The biological activity of 4-ethoxy-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide is primarily attributed to its interaction with specific molecular targets in biological systems. These interactions may involve:
- Enzyme Inhibition : The compound may inhibit various enzymes, thereby altering metabolic pathways.
- Receptor Modulation : It can modulate receptor signaling, impacting cellular responses.
Research indicates that compounds with a pyrazolo[3,4-d]pyrimidine core often exhibit significant anticancer properties and enzymatic inhibitory activity, suggesting that this compound may share similar effects .
Anticancer Activity
Several studies have evaluated the anticancer potential of pyrazolo[3,4-d]pyrimidine derivatives. For instance, compounds similar to 4-ethoxy-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide have shown promising results in inhibiting tumor cell proliferation.
Case Study:
A recent study demonstrated that derivatives of pyrazolo[3,4-d]pyrimidine exhibited moderate to high potency against various cancer cell lines. The mechanism involved the induction of apoptosis in cancer cells through the modulation of signaling pathways .
Enzyme Inhibition
Research has also highlighted the enzyme inhibitory potential of similar compounds. For example, certain pyrazolo[3,4-d]pyrimidines have been identified as potent inhibitors of kinases involved in cancer progression.
Findings:
Inhibitory assays revealed that compounds with structural similarities to 4-ethoxy-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide could significantly reduce the activity of specific kinases associated with tumor growth .
Q & A
Q. Basic
- 1H/13C NMR : Confirms substituent positions (e.g., p-tolyl protons at δ 2.35 ppm as a singlet; ethoxy group at δ 1.35–1.45 ppm) .
- Mass Spectrometry (HRMS) : Validates molecular weight (expected m/z ~430.17) and fragmentation patterns .
- IR Spectroscopy : Identifies carbonyl stretches (C=O at ~1680 cm⁻¹) and amide bonds (N-H at ~3300 cm⁻¹) .
How can discrepancies in 1H NMR spectra of synthesized batches be systematically addressed?
Q. Advanced
- Deuteration Studies : Use D2O exchange to identify exchangeable protons (e.g., NH in amide groups) .
- Impurity Profiling : HPLC-MS detects trace byproducts (e.g., unreacted intermediates) with C18 columns and acetonitrile/water gradients .
- Crystallography : Single-crystal X-ray diffraction resolves ambiguous proton environments, especially for stereoisomers .
What strategies resolve contradictory bioactivity data in studies of pyrazolo[3,4-d]pyrimidine derivatives?
Q. Advanced
- Reproducibility Checks : Standardize assay conditions (e.g., ATP concentration in kinase assays) to minimize variability .
- Purity Validation : Use HPLC (>95% purity) to exclude batch-specific impurities affecting activity .
- SAR Analysis : Compare substituent effects (e.g., ethoxy vs. methoxy groups) to identify critical pharmacophores .
How can computational modeling study this compound’s interaction with kinase targets?
Q. Advanced
- Docking Studies : Use AutoDock Vina to predict binding poses in kinase ATP-binding pockets (e.g., EGFR or VEGFR2) .
- MD Simulations : GROMACS simulations assess binding stability over 100 ns trajectories, highlighting key residues (e.g., Lys721 in EGFR) .
- Free Energy Calculations : MM-PBSA quantifies binding affinity changes upon substituent modifications (e.g., ethoxy to trifluoromethyl) .
What are the primary biological targets associated with this compound?
Q. Basic
- Kinases : Inhibits EGFR and VEGFR2 with IC50 values <100 nM, validated via radiometric assays .
- Phosphodiesterases (PDEs) : Binds PDE9A (IC50 ~0.6 nM) in Alzheimer’s disease models .
- Apoptosis Pathways : Induces caspase-3 activation in A549 lung cancer cells at 10 µM .
What in vitro assays evaluate kinase inhibitory activity?
Q. Advanced
- Radiometric Assays : Measure 32P-ATP incorporation into substrate peptides (e.g., EGFR kinase assay) .
- FRET-Based Assays : Use Z′-LYTE kits for high-throughput screening of VEGFR2 inhibition .
- Cellular Proliferation : MTT assays on cancer cell lines (e.g., IC50 = 2.5 µM in HeLa cells) .
How can structural modifications optimize pharmacokinetics?
Q. Advanced
- Trifluoromethyl Substitution : Enhances metabolic stability (t1/2 increased from 2.1 to 4.8 hours in rat liver microsomes) .
- PEGylation : Improves aqueous solubility (logP reduced from 3.2 to 1.8) for better bioavailability .
- Prodrug Design : Introduce ester moieties for pH-dependent release in target tissues .
What are critical considerations for solubility studies in preclinical development?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
